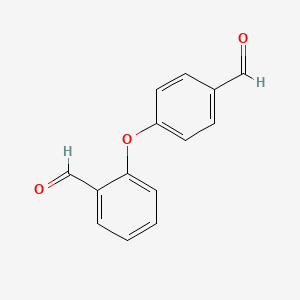

4-(2-Formylphenoxy)benzaldehyde

Descripción

4-(2-Formylphenoxy)benzaldehyde is a bifunctional aromatic aldehyde characterized by two formyl groups attached to a biphenyl ether backbone. Its molecular structure (C₁₄H₁₀O₃) features a benzaldehyde moiety linked via an oxygen atom to a second benzaldehyde unit at the ortho position (relative to the formyl group) . The compound exhibits near-planar geometry in the crystalline state, with non-hydrogen atoms deviating by an r.m.s. of 0.017 Å, and forms intermolecular C–H···O hydrogen bonds parallel to the (102) crystallographic plane .

Synthetically, this compound derivatives are prepared through nucleophilic aromatic substitution reactions. For example, 4-(benzyloxy)-3-phenethoxybenzaldehyde is synthesized by reacting 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene in dimethylformamide (DMF) using Cs₂CO₃ as a base, followed by column chromatography purification . The compound serves as a key intermediate in stereoselective Stetter reactions, enabling the synthesis of chroman-4-one derivatives (>90% yield, er >90:10), which are precursors to bioactive molecules .

Propiedades

Fórmula molecular |

C14H10O3 |

|---|---|

Peso molecular |

226.23 g/mol |

Nombre IUPAC |

2-(4-formylphenoxy)benzaldehyde |

InChI |

InChI=1S/C14H10O3/c15-9-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)10-16/h1-10H |

Clave InChI |

DOJFAZRDFJYPQF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Reactivity and Functionalization

- Schiff Base Formation: this compound undergoes Schiff base condensation with diamines, similar to salicylaldehyde derivatives, to form tetradentate ligands for transition metal coordination . In contrast, 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde leverages its conjugated diacetylene backbone to enhance electronic communication in ligand-metal complexes .

- Stetter Reaction Compatibility: Unlike simpler benzaldehydes (e.g., 4-hydroxybenzaldehyde ), this compound participates in intramolecular Stetter reactions due to its dual aldehyde functionality, enabling efficient cyclization to chroman-4-one derivatives .

Physicochemical Properties

- Bond Lengths and Conjugation: The central sp-sp single bond in 2-[6-(2-formylphenoxy)-2,4-hexadiynyloxy]benzaldehyde measures 138 pm, longer than isolated triple bonds (117 pm in monomeric alkynes) due to conjugation . In contrast, this compound exhibits uniform aromatic bond lengths (~140 pm) except at heterosubstituted positions .

- Cytotoxicity and Bioactivity: While 4-(dimethylamino)benzaldehyde derivatives show moderate cytotoxicity against cancer cell lines (e.g., SW1353: IC₅₀ = 18.90 μg/mL) , this compound itself is primarily utilized in medicinal intermediate synthesis rather than direct bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.